Cas no 1380413-60-4 (Defluoro Paliperidone)

Defluoro Paliperidone 化学的及び物理的性質
名前と識別子
-
- Defluoro Paliperidone
- CID 131667424
- Paliperidone Impurity 4(Desfluoro Impurity)
- 3-(2-(4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- paliperidon Impurity 5
- Paliperidone Desfluoro Impurity
- Paliperidone impurity 14/Defluoro Paliperidone/3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Defluoro Paliperidone-d4
-
- インチ: 1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3
- InChIKey: UAXLESNKOBLMFG-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C(C2CCN(CCC3=C(C)N=C4C(CCCN4C3=O)O)CC2)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 728
- トポロジー分子極性表面積: 82.2
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Predicted)
- ふってん: 609.9±65.0 °C(Predicted)
- 酸性度係数(pKa): 13.00±0.60(Predicted)
Defluoro Paliperidone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D228970-10mg |
Defluoro Paliperidone |
1380413-60-4 | 10mg |
$ 207.00 | 2023-04-17 | ||
TRC | D228970-100mg |
Defluoro Paliperidone |
1380413-60-4 | 100mg |
$ 1642.00 | 2023-04-17 | ||
TRC | D228970-500mg |
Defluoro Paliperidone |
1380413-60-4 | 500mg |
$ 9200.00 | 2023-09-08 |
Defluoro Paliperidone 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Defluoro Paliperidoneに関する追加情報
Defluoro Paliperidone (CAS No. 1380413-60-4): A Comprehensive Overview
Defluoro Paliperidone (CAS No. 1380413-60-4) is a chemically modified derivative of paliperidone, a well-known antipsychotic agent. This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic applications and unique structural properties. Researchers and industry professionals are increasingly interested in Defluoro Paliperidone as it offers a promising avenue for drug development, particularly in the realm of central nervous system (CNS) disorders.
The molecular structure of Defluoro Paliperidone involves the removal of a fluorine atom from the parent compound, paliperidone. This modification can influence the compound's pharmacokinetics and pharmacodynamics, potentially altering its binding affinity to dopamine and serotonin receptors. Such changes are critical in the development of novel antipsychotic medications with improved efficacy and reduced side effects. The CAS No. 1380413-60-4 serves as a unique identifier for this compound, ensuring accurate referencing in scientific literature and regulatory documents.
One of the most frequently searched questions related to Defluoro Paliperidone is its potential role in treating schizophrenia and bipolar disorder. Given the rising global prevalence of these mental health conditions, the demand for more effective and safer treatments is higher than ever. Defluoro Paliperidone is being studied for its ability to provide similar therapeutic benefits as paliperidone, but with a potentially better side effect profile. This makes it a hot topic in both academic and pharmaceutical circles.
Another area of interest is the synthesis and scalability of Defluoro Paliperidone. Researchers are exploring cost-effective and environmentally friendly methods to produce this compound at a commercial scale. The CAS No. 1380413-60-4 is often cited in patents and research papers detailing these synthetic routes. Innovations in green chemistry and catalytic processes are particularly relevant here, as they align with the growing emphasis on sustainable pharmaceutical manufacturing.
In addition to its therapeutic potential, Defluoro Paliperidone is also a subject of interest in drug metabolism studies. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) in the body is crucial for optimizing its clinical use. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are frequently employed to study these aspects. The CAS No. 1380413-60-4 is a key reference point in such studies, ensuring consistency and reproducibility across different research teams.
The market dynamics surrounding Defluoro Paliperidone are also worth noting. With the global antipsychotic drugs market projected to grow significantly in the coming years, compounds like Defluoro Paliperidone are poised to play a pivotal role. Pharmaceutical companies are investing heavily in research and development to capitalize on this trend. The CAS No. 1380413-60-4 is often mentioned in market reports and investment analyses, highlighting its commercial potential.
From a regulatory perspective, Defluoro Paliperidone is subject to stringent guidelines to ensure its safety and efficacy. Regulatory bodies such as the FDA and EMA require comprehensive data on its pharmacological profile before approving it for clinical use. The CAS No. 1380413-60-4 is an essential part of this regulatory documentation, serving as a unique identifier in submissions and reviews.
In summary, Defluoro Paliperidone (CAS No. 1380413-60-4) represents a fascinating area of research in modern pharmacology. Its potential applications in treating CNS disorders, coupled with advancements in synthetic chemistry and drug metabolism, make it a compound of significant interest. As the pharmaceutical industry continues to evolve, Defluoro Paliperidone is likely to remain a key focus for researchers, clinicians, and investors alike.
1380413-60-4 (Defluoro Paliperidone) 関連製品
- 511279-68-8(2-({(2,4-dichlorophenyl)carbamoylmethyl}sulfanyl)pyridine-3-carboxylic acid)
- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)
- 1807028-59-6(6-Bromo-4-chloronicotinamide)
- 2680585-48-0(2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)
- 891124-75-7(5-propyl-3-{(pyridin-2-yl)methylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)
- 2138176-13-1(4-phenyl-2-(pyrimidin-2-yl)butan-2-amine)
- 1396795-47-3(N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide)
- 1094510-28-7((4-bromo-2-propoxyphenyl)methanol)
- 1396996-17-0(2-(3,3,3-trifluoropropanamido)propanoic acid)
- 2097954-43-1(1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole)



